(4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone hydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is quite complex, involving multiple functional groups including a phenylthiazol group, a piperazine ring, a pyrrolidine ring, and a sulfonyl group. The exact three-dimensional structure would need to be determined through techniques such as X-ray crystallography .Scientific Research Applications
1. Antidiabetic Applications
Compounds structurally similar to (4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone hydrochloride have shown promise in the treatment of type 2 diabetes. For instance, a dipeptidyl peptidase IV inhibitor, closely related in structure, demonstrated potent antidiabetic effects with good oral bioavailability in preclinical species (Ammirati et al., 2009).
2. Antimicrobial Properties
Another study found that compounds with a similar structure have variable and modest antimicrobial activity against certain strains of bacteria and fungi. This suggests a potential application in developing new antimicrobial agents (Patel et al., 2011).
3. Analgesic and Anti-inflammatory Potential
Further, a compound structurally related to the queried chemical showed promise as a pain reliever and anti-inflammatory agent in animal models. This could indicate potential applications in pain management and anti-inflammatory therapies (Noh et al., 2011).
Future Directions
Properties
IUPAC Name |
[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3S2.ClH/c30-25(21-8-10-22(11-9-21)34(31,32)29-12-4-5-13-29)28-16-14-27(15-17-28)18-24-26-23(19-33-24)20-6-2-1-3-7-20;/h1-3,6-11,19H,4-5,12-18H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEAGPLPWLRNKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CC4=NC(=CS4)C5=CC=CC=C5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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